![molecular formula C15H14N2O3S3 B2809588 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide CAS No. 2194965-61-0](/img/structure/B2809588.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide is a complex organic compound that features a sulfonamide group attached to a pyridine ring, with a bithiophene moiety and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide typically involves multiple steps
Synthesis of Bithiophene Moiety: The bithiophene unit can be synthesized through a Stille coupling reaction, where a thiophene derivative is coupled with a stannylated thiophene in the presence of a palladium catalyst.
Introduction of Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the bithiophene is replaced by a hydroxyethyl group.
Attachment of Pyridine-3-sulfonamide: The final step involves the sulfonamide formation, which can be achieved by reacting the hydroxyethyl-bithiophene intermediate with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and substitution reactions, as well as advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bithiophene moiety can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of brominated bithiophene derivatives.
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biological assays due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections due to its sulfonamide group.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide is largely dependent on its application. In medicinal chemistry, the sulfonamide group is known to inhibit bacterial enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition prevents bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide is unique due to its combination of a bithiophene moiety and a pyridine-3-sulfonamide group, which imparts distinct electronic and steric properties. This makes it a valuable compound for research in organic electronics and medicinal chemistry.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S3/c18-13(9-17-23(19,20)12-2-1-6-16-8-12)15-4-3-14(22-15)11-5-7-21-10-11/h1-8,10,13,17-18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXNSYXVKQQUQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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